N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-oxochromene-3-carboxamide;hydrochloride
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Overview
Description
N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-oxochromene-3-carboxamide;hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and an aminoethyl side chain attached to a propan-2-ylphenyl group, enhancing its chemical reactivity and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-oxochromene-3-carboxamide;hydrochloride typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Aminoethyl Side Chain: The aminoethyl side chain is introduced through a Mannich reaction, where the chromene core reacts with formaldehyde and a secondary amine.
Attachment of the Propan-2-ylphenyl Group: This step involves a Friedel-Crafts alkylation, where the aminoethyl side chain is alkylated with isopropylbenzene in the presence of a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Conversion to hydroxyl derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-oxochromene-3-carboxamide;hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. The chromene core is known for its antioxidant and anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects, particularly in treating conditions like cancer, due to its ability to interact with various biological targets.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-oxochromene-3-carboxamide;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chromene core can inhibit oxidative stress by scavenging free radicals, while the aminoethyl side chain may interact with specific receptors, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-Amino-2-(4-methylphenyl)ethyl]-2-oxochromene-3-carboxamide
- N-[2-Amino-2-(4-ethylphenyl)ethyl]-2-oxochromene-3-carboxamide
Uniqueness
Compared to similar compounds, N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-oxochromene-3-carboxamide;hydrochloride is unique due to the presence of the propan-2-yl group, which enhances its lipophilicity and potentially its ability to cross biological membranes, increasing its efficacy as a pharmacological agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-2-oxochromene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3.ClH/c1-13(2)14-7-9-15(10-8-14)18(22)12-23-20(24)17-11-16-5-3-4-6-19(16)26-21(17)25;/h3-11,13,18H,12,22H2,1-2H3,(H,23,24);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRWILCHXGKSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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